molecular formula C20H32ClN3O B2787818 1-benzyl-3-cyclohexyl-1-(piperidin-4-ylmethyl)urea;hydrochloride

1-benzyl-3-cyclohexyl-1-(piperidin-4-ylmethyl)urea;hydrochloride

Cat. No.: B2787818
M. Wt: 365.9 g/mol
InChI Key: GPNMJVSGNMDOJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SRI-011381 hydrochloride involves multiple steps, starting from the appropriate precursors. The detailed synthetic route is proprietary and typically involves the use of organic solvents and reagents under controlled conditions. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .

Industrial Production Methods: Industrial production of SRI-011381 hydrochloride follows Good Manufacturing Practices (GMP) to ensure the purity and quality of the compound. The process involves large-scale synthesis using batch or continuous flow reactors, followed by purification steps such as crystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: SRI-011381 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .

Scientific Research Applications

Chemistry: SRI-011381 hydrochloride is used as a tool compound to study the TGF-β signaling pathway. It helps in understanding the molecular mechanisms involved in TGF-β signaling and its role in various biological processes .

Biology: In biological research, SRI-011381 hydrochloride is used to investigate its neuroprotective effects and its potential in treating neurodegenerative diseases. It is also used to study the effects of TGF-β signaling on cell proliferation, differentiation, and apoptosis .

Medicine: The compound has potential therapeutic applications in treating diseases such as Alzheimer’s disease and other neurodegenerative disorders. It is also being explored for its role in cancer therapy due to its ability to modulate TGF-β signaling .

Industry: In the pharmaceutical industry, SRI-011381 hydrochloride is used in drug development and screening assays to identify new therapeutic agents targeting the TGF-β pathway .

Mechanism of Action

SRI-011381 hydrochloride exerts its effects by activating the TGF-β signaling pathway. It binds to TGF-β receptors on the cell surface, leading to the phosphorylation and activation of Smad2/3 proteins. These activated Smad proteins then translocate to the nucleus, where they regulate the expression of target genes involved in cell proliferation, differentiation, and apoptosis . The compound’s neuroprotective effects are attributed to its ability to modulate TGF-β signaling and reduce neuroinflammation .

Comparison with Similar Compounds

    SB-431542: A selective inhibitor of the TGF-β receptor I kinase.

    LY364947: Another inhibitor of the TGF-β receptor I kinase.

    Galunisertib: A small molecule inhibitor of TGF-β receptor I kinase.

Uniqueness: SRI-011381 hydrochloride is unique in its ability to act as an agonist of the TGF-β signaling pathway, whereas the similar compounds listed above are inhibitors. This agonistic property makes SRI-011381 hydrochloride particularly valuable for studying the activation of TGF-β signaling and its downstream effects .

Properties

IUPAC Name

1-benzyl-3-cyclohexyl-1-(piperidin-4-ylmethyl)urea;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O.ClH/c24-20(22-19-9-5-2-6-10-19)23(15-17-7-3-1-4-8-17)16-18-11-13-21-14-12-18;/h1,3-4,7-8,18-19,21H,2,5-6,9-16H2,(H,22,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNMJVSGNMDOJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N(CC2CCNCC2)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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